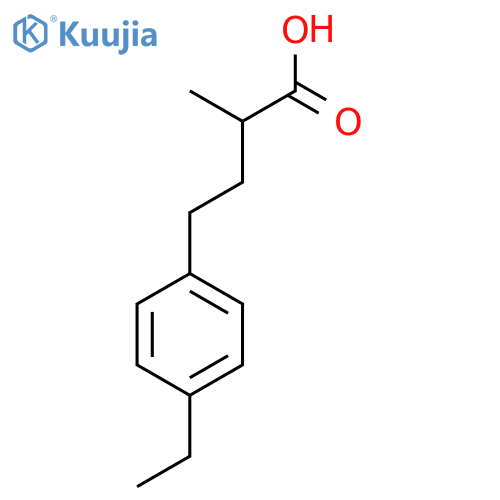Cas no 86490-98-4 (4-(4-ethylphenyl)-2-methylbutanoic acid)

86490-98-4 structure
商品名:4-(4-ethylphenyl)-2-methylbutanoic acid
4-(4-ethylphenyl)-2-methylbutanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-(4-ethylphenyl)-2-methylbutanoic acid
- 86490-98-4
- AKOS017555691
- EN300-1838881
-
- インチ: 1S/C13H18O2/c1-3-11-6-8-12(9-7-11)5-4-10(2)13(14)15/h6-10H,3-5H2,1-2H3,(H,14,15)
- InChIKey: QQMDRTVDVOFFHT-UHFFFAOYSA-N
- ほほえんだ: OC(C(C)CCC1C=CC(CC)=CC=1)=O
計算された属性
- せいみつぶんしりょう: 206.130679813g/mol
- どういたいしつりょう: 206.130679813g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 193
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
4-(4-ethylphenyl)-2-methylbutanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1838881-10.0g |
4-(4-ethylphenyl)-2-methylbutanoic acid |
86490-98-4 | 10g |
$5467.0 | 2023-06-03 | ||
| Enamine | EN300-1838881-5.0g |
4-(4-ethylphenyl)-2-methylbutanoic acid |
86490-98-4 | 5g |
$3687.0 | 2023-06-03 | ||
| Enamine | EN300-1838881-2.5g |
4-(4-ethylphenyl)-2-methylbutanoic acid |
86490-98-4 | 2.5g |
$1089.0 | 2023-09-19 | ||
| Enamine | EN300-1838881-1.0g |
4-(4-ethylphenyl)-2-methylbutanoic acid |
86490-98-4 | 1g |
$1272.0 | 2023-06-03 | ||
| Enamine | EN300-1838881-0.05g |
4-(4-ethylphenyl)-2-methylbutanoic acid |
86490-98-4 | 0.05g |
$468.0 | 2023-09-19 | ||
| Enamine | EN300-1838881-0.5g |
4-(4-ethylphenyl)-2-methylbutanoic acid |
86490-98-4 | 0.5g |
$535.0 | 2023-09-19 | ||
| Enamine | EN300-1838881-1g |
4-(4-ethylphenyl)-2-methylbutanoic acid |
86490-98-4 | 1g |
$557.0 | 2023-09-19 | ||
| Enamine | EN300-1838881-10g |
4-(4-ethylphenyl)-2-methylbutanoic acid |
86490-98-4 | 10g |
$2393.0 | 2023-09-19 | ||
| Enamine | EN300-1838881-0.25g |
4-(4-ethylphenyl)-2-methylbutanoic acid |
86490-98-4 | 0.25g |
$513.0 | 2023-09-19 | ||
| Enamine | EN300-1838881-0.1g |
4-(4-ethylphenyl)-2-methylbutanoic acid |
86490-98-4 | 0.1g |
$490.0 | 2023-09-19 |
4-(4-ethylphenyl)-2-methylbutanoic acid 関連文献
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
-
2. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
-
Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
-
Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
86490-98-4 (4-(4-ethylphenyl)-2-methylbutanoic acid) 関連製品
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)
- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
推奨される供給者
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬
